REACTION_SMILES
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[Br:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14].[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5]1.[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[CH2:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:8][CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)CCCN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |